4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a chemical compound that features a thiazole ring, a bromine atom, and a benzenesulfonamide group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting the brominated thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Electrophilic Substitution: The aromatic ring of the benzenesulfonamide group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Electrophilic Substitution: Electrophiles such as nitronium ions (NO2+) or sulfonyl chlorides are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides or substituted thiazoles.
Oxidation: Oxidized thiazole derivatives.
Electrophilic Substitution: Substituted benzenesulfonamides.
Scientific Research Applications
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . The bromine atom and the benzenesulfonamide group can also contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- 4-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
- 4-bromo-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
Uniqueness
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is unique due to the specific combination of the bromine atom, the thiazole ring, and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPNSFKDNTTTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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